molecular formula C12H15ClNO6P B14489277 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate CAS No. 63760-22-5

2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate

Katalognummer: B14489277
CAS-Nummer: 63760-22-5
Molekulargewicht: 335.68 g/mol
InChI-Schlüssel: JKQDPYKKUZUZSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a chloro group, a nitrophenyl group, and a diethyl phosphate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate typically involves the reaction of 4-nitrobenzaldehyde with diethyl phosphite in the presence of a chlorinating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pesticides and other agrochemicals due to its organophosphate structure.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved may include the disruption of normal cellular processes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-1-(4-nitrophenyl)ethenyl dimethyl phosphate
  • 2-Chloro-1-(4-nitrophenyl)ethenyl dipropyl phosphate
  • 2-Chloro-1-(4-nitrophenyl)ethenyl dibutyl phosphate

Uniqueness

2-Chloro-1-(4-nitrophenyl)ethenyl diethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use.

Eigenschaften

CAS-Nummer

63760-22-5

Molekularformel

C12H15ClNO6P

Molekulargewicht

335.68 g/mol

IUPAC-Name

[2-chloro-1-(4-nitrophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H15ClNO6P/c1-3-18-21(17,19-4-2)20-12(9-13)10-5-7-11(8-6-10)14(15)16/h5-9H,3-4H2,1-2H3

InChI-Schlüssel

JKQDPYKKUZUZSW-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(OCC)OC(=CCl)C1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.